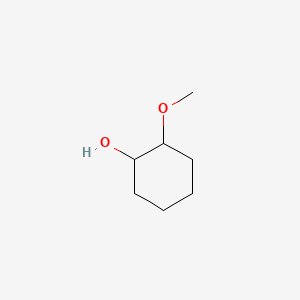
6-(pyridin-4-yl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with pyridinyl and indole groups are often used in the field of medicinal chemistry due to their diverse biological activities . They are part of a larger class of compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions, where several reactants are combined to form a complex product . For example, an efficient protocol for the synthesis of functionalized triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography . The structure can be influenced by factors such as the presence of functional groups and the spatial orientation of substituents .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and are often influenced by factors such as the presence of functional groups and the conditions under which the reaction is carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the presence of functional groups . For example, the compound 4-Pyridin-4-yl-benzoic acid has a molecular weight of 199.21 .Mécanisme D'action
Safety and Hazards
Safety and hazards associated with similar compounds can vary widely depending on their specific structure and properties . It’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(pyridin-4-yl)-1H-indole-2-carboxylic acid involves the reaction of 4-cyanopyridine with indole-2-carboxylic acid in the presence of a base to form the intermediate 6-(pyridin-4-yl)indole-2-carboxylic acid, which is then oxidized to the final product using an oxidizing agent.", "Starting Materials": [ "4-cyanopyridine", "indole-2-carboxylic acid", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 4-cyanopyridine is reacted with indole-2-carboxylic acid in the presence of a base, such as potassium carbonate, in a solvent, such as DMF, to form the intermediate 6-(pyridin-4-yl)indole-2-carboxylic acid.", "Step 2: The intermediate is then oxidized to the final product, 6-(pyridin-4-yl)-1H-indole-2-carboxylic acid, using an oxidizing agent, such as potassium permanganate or sodium hypochlorite, in a solvent, such as water or methanol.", "Step 3: The product is then isolated and purified using standard techniques, such as filtration, recrystallization, and chromatography." ] } | |
Numéro CAS |
2243961-88-6 |
Nom du produit |
6-(pyridin-4-yl)-1H-indole-2-carboxylic acid |
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



